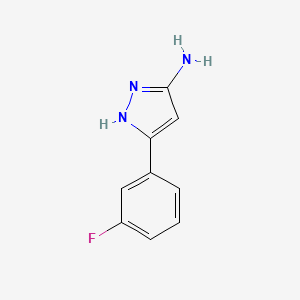3-(3-fluorophenyl)-1H-pyrazol-5-amine
CAS No.: 766519-89-5
Cat. No.: VC2260466
Molecular Formula: C9H8FN3
Molecular Weight: 177.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 766519-89-5 |
|---|---|
| Molecular Formula | C9H8FN3 |
| Molecular Weight | 177.18 g/mol |
| IUPAC Name | 5-(3-fluorophenyl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) |
| Standard InChI Key | JWISUMPCIIZLHQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=NN2)N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=NN2)N |
Introduction
Basic Identification and Nomenclature
3-(3-fluorophenyl)-1H-pyrazol-5-amine is identified through various naming conventions and identifiers in chemical databases. According to available research data, this compound is primarily known by its systematic name but has alternative nomenclature and identifying codes that facilitate its cataloging in chemical repositories.
Chemical Identifiers
The compound possesses several key identifiers that enable its precise identification in chemical databases and research literature. The primary registry number appears to be CAS 1028842-99-0, although some discrepancies exist in the literature . The alternative CAS number 766519-89-5 has also been associated with this compound in some sources . This discrepancy may result from different registration procedures or represent different salt forms of the same parent structure.
Alternative Names and Synonyms
The compound is also known by several synonyms that reflect different naming conventions:
These naming variations reflect different perspectives on the compound's core structure, with numbering differences depending on which structural element is prioritized in the nomenclature system.
Physical and Chemical Properties
The physical and chemical properties of 3-(3-fluorophenyl)-1H-pyrazol-5-amine provide crucial information for researchers working with this compound. These properties influence its behavior in chemical reactions, solubility characteristics, and potential applications.
Structural and Molecular Characteristics
3-(3-fluorophenyl)-1H-pyrazol-5-amine consists of a five-membered pyrazole ring with a 3-fluorophenyl group at position 3 and an amino group at position 5. This structure contributes to its specific chemical behavior and reactivity patterns.
Table 1: Structural and Molecular Data
Physicochemical Properties
The compound exhibits several important physicochemical properties that determine its behavior in various experimental and practical applications.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP | 2.37920 | |
| Polar Surface Area (PSA) | 54.70000 | |
| Hydrogen Bond Donor Count | 1* | [N/A] |
| Hydrogen Bond Acceptor Count | 3* | [N/A] |
| Standard Purity | 95-98% |
*Based on similar compounds in the pyrazole class from search results on related compounds.
The LogP value of 2.37920 indicates moderate lipophilicity, suggesting that the compound can penetrate cell membranes reasonably well while maintaining some water solubility. This balanced property is particularly valuable for potential pharmaceutical applications.
| Parameter | Classification | Source |
|---|---|---|
| Hazard Codes | Xn (Harmful) | |
| Risk Statements | 22 (Harmful if swallowed) | |
| WGK Germany | 3 (Severe hazard to waters) |
Related Compounds and Structural Analogs
Understanding the relationship between 3-(3-fluorophenyl)-1H-pyrazol-5-amine and its structural analogs provides context for its chemical behavior and potential applications.
Structural Variations
Several compounds with structural similarities to 3-(3-fluorophenyl)-1H-pyrazol-5-amine appear in chemical databases and research literature. These variations primarily involve modifications to the substituent pattern or the position of functional groups.
Table 4: Comparison with Related Compounds
These structural variations can significantly influence the physicochemical properties and biological activities of the compounds. For example, the calculated XLogP3 value increases from 2.38 for 3-(3-fluorophenyl)-1H-pyrazol-5-amine to 3.7 for 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, reflecting the increased lipophilicity contributed by the additional phenyl group .
Structure-Property Relationships
Comparing these related compounds allows for the identification of structure-property relationships. For instance:
-
N-substitution appears to increase lipophilicity (LogP), as seen in the N-methyl derivative (LogP = 1.6) and the N-p-tolyl derivative (LogP = 3.7)
-
The position of the fluorine substituent on the phenyl ring can influence the electronic properties and three-dimensional conformation of the molecule
-
N-substitution reduces the number of hydrogen bond donors, potentially altering solubility and binding characteristics
These structure-property relationships can guide the design of new derivatives with optimized properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume